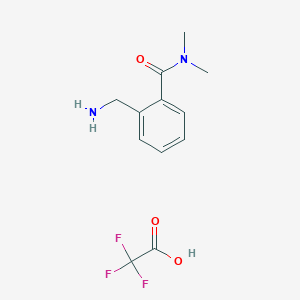
2-(Aminomethyl)-n,n-dimethylbenzamide trifluoroacetic acid salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-n,n-dimethylbenzamide trifluoroacetic acid salt is a chemical compound that combines the properties of an amide and a trifluoroacetic acid salt. This compound is of interest due to its unique chemical structure, which includes an aminomethyl group attached to a benzamide backbone, further modified with trifluoroacetic acid. The trifluoroacetic acid salt form enhances its solubility and stability, making it useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-n,n-dimethylbenzamide trifluoroacetic acid salt typically involves the following steps:
Formation of Benzamide Derivative: The initial step involves the reaction of benzoyl chloride with dimethylamine to form n,n-dimethylbenzamide.
Introduction of Aminomethyl Group: The n,n-dimethylbenzamide is then reacted with formaldehyde and ammonium chloride in a Mannich reaction to introduce the aminomethyl group.
Formation of Trifluoroacetic Acid Salt: Finally, the compound is treated with trifluoroacetic acid to form the trifluoroacetic acid salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chemical Reactions: Large-scale reactors are used to carry out the reactions under controlled conditions.
Purification: The product is purified using techniques such as crystallization, filtration, and drying to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-n,n-dimethylbenzamide trifluoroacetic acid salt undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2-(Aminomethyl)-n,n-dimethylbenzamide trifluoroacetic acid salt has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-n,n-dimethylbenzamide trifluoroacetic acid salt involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the trifluoroacetic acid salt enhances solubility and stability, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzamide Derivatives: Compounds like n,n-dimethylbenzamide and n,n-diethylbenzamide share structural similarities but lack the trifluoroacetic acid salt component.
Trifluoroacetic Acid Salts: Other trifluoroacetic acid salts, such as trifluoroacetic acid methyl ester, have similar solubility properties but different functional groups.
Uniqueness
2-(Aminomethyl)-n,n-dimethylbenzamide trifluoroacetic acid salt is unique due to the combination of an aminomethyl group and a trifluoroacetic acid salt, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specific applications where both solubility and reactivity are crucial.
Properties
CAS No. |
918812-28-9 |
|---|---|
Molecular Formula |
C12H15F3N2O3 |
Molecular Weight |
292.25 g/mol |
IUPAC Name |
2-(aminomethyl)-N,N-dimethylbenzamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H14N2O.C2HF3O2/c1-12(2)10(13)9-6-4-3-5-8(9)7-11;3-2(4,5)1(6)7/h3-6H,7,11H2,1-2H3;(H,6,7) |
InChI Key |
AFJLXSMWAQTKRZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1CN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















